![molecular formula C10H7F3N4O2S B1531954 2,2,2-trifluoroethyl N-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]carbamate CAS No. 1221724-47-5](/img/structure/B1531954.png)
2,2,2-trifluoroethyl N-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]carbamate
Overview
Description
2,2,2-Trifluoroethyl N-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]carbamate is a chemical compound with the molecular formula C10H7F3N4O2S. It has a molecular weight of 304.25 . This compound is used for research purposes .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as boiling point and density are not available in the sources .Scientific Research Applications
Drug Design and Development
The trifluoromethyl group in this compound can enhance the pharmacokinetic properties of drugs. It’s known that such groups can improve the metabolic stability and increase the lipophilicity of a molecule, which is beneficial for drug design . This compound could be explored for its potential as a building block in the synthesis of new medicinal agents.
Agricultural Chemistry
Compounds with a thiadiazol moiety have shown fungicidal activity . This suggests that “2,2,2-trifluoroethyl N-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]carbamate” could be used in the development of new agrochemicals to protect crops from fungal diseases.
Analytical Chemistry
Due to its distinctive structure, this compound could serve as a standard or reagent in analytical methods such as NMR, HPLC, LC-MS, and UPLC, aiding in the identification and quantification of various substances .
Enzyme Inhibition
The presence of the trifluoromethyl group adjacent to a carbamate could be explored for enzyme inhibition applications. It has been observed that such structures can interact with enzymes, potentially inhibiting their activity, which is useful in drug development .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,2,2-trifluoroethyl N-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N4O2S/c11-10(12,13)5-19-9(18)15-8-17-16-7(20-8)6-3-1-2-4-14-6/h1-4H,5H2,(H,15,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDVFAXOVGGIIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(S2)NC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901151932 | |
Record name | 2,2,2-Trifluoroethyl N-[5-(2-pyridinyl)-1,3,4-thiadiazol-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901151932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1221724-47-5 | |
Record name | 2,2,2-Trifluoroethyl N-[5-(2-pyridinyl)-1,3,4-thiadiazol-2-yl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221724-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,2-Trifluoroethyl N-[5-(2-pyridinyl)-1,3,4-thiadiazol-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901151932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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